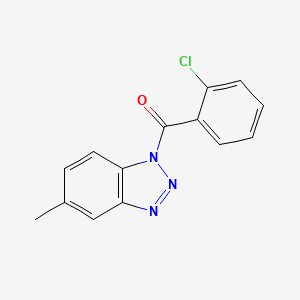![molecular formula C17H20N8O B6432230 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548997-42-6](/img/structure/B6432230.png)
3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups, including a morpholine ring, a pyrimidine ring, a piperazine ring, and a pyrazine ring . These types of compounds are often used in medicinal chemistry due to their versatile properties .
作用機序
3-MPPC has been found to interact with a variety of proteins and enzymes in the body. It is thought to act as an inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been found to interact with G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes.
Biochemical and Physiological Effects
3-MPPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells in vitro and to induce apoptosis in certain types of cancer cells. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to reduce the levels of certain hormones, such as cortisol, and to reduce the levels of certain neurotransmitters, such as serotonin.
実験室実験の利点と制限
The use of 3-MPPC in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly versatile molecule and can be used in a variety of applications. However, there are some limitations to the use of 3-MPPC in laboratory experiments. It is a relatively unstable compound and can degrade over time. Additionally, it can be toxic if not handled properly.
将来の方向性
The use of 3-MPPC in scientific research is still in its early stages, and there are a number of potential future directions. One potential direction is the development of more efficient synthesis methods for the production of 3-MPPC. Additionally, further research into the mechanism of action of 3-MPPC could lead to the development of more effective drugs. Additionally, further research into the biochemical and physiological effects of 3-MPPC could lead to the development of more effective treatments for a variety of diseases. Finally, further research into the structure and function of 3-MPPC could lead to the development of more efficient and effective synthetic biology tools.
合成法
3-MPPC can be synthesized using a variety of methods. One method involves the reaction of morpholine and 4-methylpyrimidine with 4-aminopiperazine in a solvent such as ethanol. The reaction is carried out at room temperature and yields the desired product in high yields. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Ullmann reaction.
科学的研究の応用
3-MPPC has been widely used in scientific research due to its versatile structure and properties. It has been used in drug discovery, as a building block for the synthesis of more complex molecules, and in the development of peptides and proteins. It has also been used in the study of enzyme-substrate interactions, as well as in the study of the structure and function of proteins. Additionally, 3-MPPC has been used in the study of the mechanism of action of drugs and in the study of the biochemical and physiological effects of drugs.
特性
IUPAC Name |
3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c18-12-14-17(20-2-1-19-14)25-5-3-23(4-6-25)15-11-16(22-13-21-15)24-7-9-26-10-8-24/h1-2,11,13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKGFAJOAUBZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432166.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6432197.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide](/img/structure/B6432210.png)


![4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6432236.png)
![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)
![1-(4-methoxyphenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6432243.png)
